2,5,8-Trioxa-11-azadodecane

Descripción

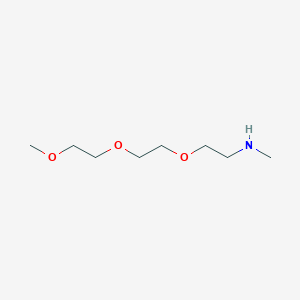

2,5,8-Trioxa-11-azadodecane is a linear polyether amine with a 12-membered carbon chain containing three oxygen atoms (at positions 2, 5, and 8) and one nitrogen atom (at position 11). This structure confers amphiphilic properties, making it useful in organic synthesis, ligand design, and as a building block for complex macromolecules. The compound is commercially available through CymitQuimica, with high-purity offerings (e.g., 1g priced at €987.00 and 100mg at €454.00) .

Propiedades

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO3/c1-9-3-4-11-7-8-12-6-5-10-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTTZADIXWMSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trioxa-11-azadodecane typically involves the reaction of N-methylamine with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography to achieve the desired purity .

Industrial Production Methods

In an industrial setting, the production of 2,5,8-Trioxa-11-azadodecane follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield . The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

2,5,8-Trioxa-11-azadodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2,5,8-Trioxa-11-azadodecane has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 2,5,8-Trioxa-11-azadodecane involves its interaction with specific molecular targets, primarily through hydrogen bonding and electrostatic interactions . The compound’s unique structure allows it to form stable complexes with various biomolecules, influencing their activity and function . These interactions can modulate biological pathways and processes, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Table 1: Key Properties of 2,5,8-Trioxa-11-azadodecane and Analogous Compounds

Structural Differences

- Backbone Configuration :

- Heteroatom Placement :

Application-Specific Contrasts

- Organic Synthesis :

- Metal Chelation :

Hazard Profiles

- Toxicity: 1,4,7,10-Tetraazacyclododecane exhibits acute oral/dermal toxicity (Category 4) and causes skin/eye irritation, necessitating stringent handling protocols . Azido compounds like 11-Azido-3,6,9-trioxaundecan-1-amine pose explosion risks due to unstable azide groups . No specific hazards are documented for 2,5,8-Trioxa-11-azadodecane, though standard amine-handling precautions apply.

Commercial Availability and Cost

Actividad Biológica

2,5,8-Trioxa-11-azadodecane (CAS No. 51952-13-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

2,5,8-Trioxa-11-azadodecane is characterized by its unique molecular structure which includes three oxygen atoms and one nitrogen atom integrated within a dodecane backbone. This structural configuration facilitates various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃N₁O₃ |

| Molecular Weight | 213.31 g/mol |

| CAS Number | 51952-13-7 |

The biological activity of 2,5,8-Trioxa-11-azadodecane primarily involves its interaction with specific molecular targets through hydrogen bonding and hydrophobic interactions . These interactions can modulate various biochemical pathways, leading to diverse pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways.

- Receptor Modulation : It interacts with receptor sites, potentially altering signal transduction mechanisms.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.

Biological Activity and Efficacy

Research indicates that 2,5,8-Trioxa-11-azadodecane exhibits a range of biological activities:

Antimicrobial Effects

In vitro studies have demonstrated that 2,5,8-Trioxa-11-azadodecane exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity

Cell viability assays reveal that the compound can induce cytotoxic effects in cancer cell lines, suggesting its potential utility in cancer therapy. The IC50 values indicate effective concentrations for inducing apoptosis in specific cancer types.

Case Studies

-

Study on Antimicrobial Properties :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2,5,8-Trioxa-11-azadodecane against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

-

Cytotoxicity Assessment :

- In a study by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on HeLa cells. The study found an IC50 value of 30 µM, indicating potent anti-cancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.